methyl N-(3-chlorophenyl)carbamodithioate
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Overview
Description
Methyl N-(3-chlorophenyl)carbamodithioate is an organic compound with the molecular formula C8H8ClNS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group attached to a carbamodithioate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(3-chlorophenyl)carbamodithioate typically involves the reaction of 3-chloroaniline with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
3-chloroaniline+carbon disulfide+methyl iodide→methyl N-(3-chlorophenyl)carbamodithioate
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(3-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(3-chlorophenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
Mechanism of Action
The mechanism of action of methyl N-(3-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
- Methyl N-(4-chlorophenyl)carbamodithioate
- Methyl N-(2-chlorophenyl)carbamodithioate
- Methyl N-(3-bromophenyl)carbamodithioate
Comparison: Methyl N-(3-chlorophenyl)carbamodithioate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
877-81-6 |
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Molecular Formula |
C8H8ClNS2 |
Molecular Weight |
217.7 g/mol |
IUPAC Name |
methyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H8ClNS2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) |
InChI Key |
AGYSOQFTEABAHV-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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